molecular formula C7H6F3NO2S B2798364 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid CAS No. 1545708-74-4

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid

Cat. No.: B2798364
CAS No.: 1545708-74-4
M. Wt: 225.19
InChI Key: BFMQUKMVTJUQRW-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is a derivative of thiazole . Thiazole is a heterocyclic compound that consists of a five-membered aromatic ring with two different elements (sulfur and nitrogen) at the 1 and 3 positions . This compound is used as an intermediate in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring substituted with a methyl group at the 5-position and a 2,2,2-trifluoroethyl group at the 2-position . The carboxylic acid group is attached to the 4-position of the thiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

The compound has been used as a raw material in the synthesis of new compounds exhibiting fungicidal activities. This highlights its potential in the development of agricultural chemicals aimed at controlling fungal diseases in crops. The versatility of this compound in producing various derivatives underscores its significance in chemical research, particularly in the area of fungicides (Zhang Ku, 2014).

Novel Fungicides Development

The compound serves as a key intermediate in the synthesis of novel fungicides, such as thifuzamide. This process involves cyclization and hydrolysis reactions, showcasing the compound’s utility in generating efficacious fungicidal agents. Such developments are crucial for enhancing agricultural productivity and managing plant diseases more effectively (Liu An-chang, 2012).

Design of Heterocyclic γ-Amino Acids

In the synthesis of constrained heterocyclic γ-amino acids, this compound provides a foundation for mimicking the secondary structures of proteins. These amino acids are valuable for designing molecules that can interact with proteins and possibly alter their function, which is a significant area of research in drug discovery and development (L. Mathieu et al., 2015).

Anti-bacterial Activities

Derivatives of this compound have shown certain anti-bacterial activities, indicating its potential in the development of new antibacterial agents. This application is critical, considering the rising threat of antibiotic-resistant bacteria and the need for new antimicrobial compounds (Qiu Li-ga, 2015).

Synthesis of Bis-trifluoromethyl Heterocyclic Compounds

The compound has been utilized in the synthesis of new bis-trifluoromethyl heterocyclic compounds, highlighting its role in creating molecules with unique electronic and structural properties. Such research contributes to the exploration of new materials with potential applications in various industries, including pharmaceuticals and electronics (E. M. Coyanis et al., 2003).

Green Chemistry Synthesis

It has also been incorporated into green chemistry approaches for synthesizing heterocyclic compounds. This demonstrates the compound's adaptability to environmentally friendly chemical processes, which is increasingly important in reducing the environmental impact of chemical manufacturing (Majid Shaikh et al., 2022).

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)11-4(14-3)2-7(8,9)10/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMQUKMVTJUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545708-74-4
Record name 5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
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